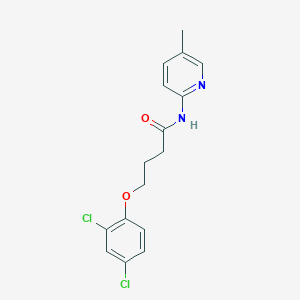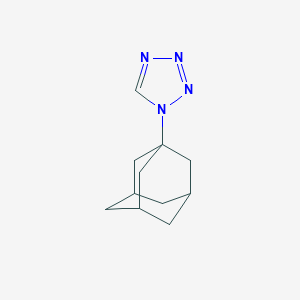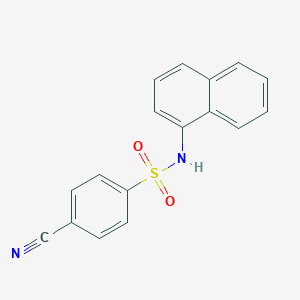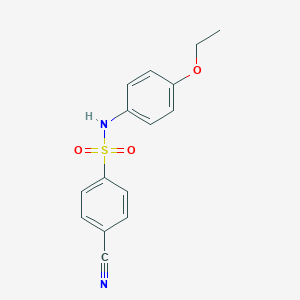
N-(3,4,5-Trimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4,5-Trimethylphenyl)acetamide, commonly known as TMA, is a chemical compound that belongs to the class of acetamides. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. TMA has been widely used in scientific research due to its unique properties and potential applications in various fields.
科学的研究の応用
TMA has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its antifungal, antibacterial, and anti-inflammatory properties. TMA has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, TMA has been used as a reagent in organic synthesis and as a ligand in coordination chemistry.
作用機序
The mechanism of action of TMA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. TMA has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
TMA has been shown to have several biochemical and physiological effects. It has been reported to have antifungal and antibacterial activity against a wide range of microorganisms. TMA has also been shown to reduce inflammation in animal models of inflammation. In addition, TMA has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
TMA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. TMA is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, TMA has some limitations for use in lab experiments. It has low water solubility, which may limit its use in certain experiments. In addition, TMA has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
将来の方向性
There are several future directions for research on TMA. One direction is to further investigate its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the mechanism of action of TMA in more detail, which may provide insights into its potential therapeutic applications. Additionally, future research could focus on developing more efficient synthesis methods for TMA and exploring its potential use in other areas of research, such as organic synthesis and coordination chemistry.
Conclusion:
In conclusion, TMA is a chemical compound with unique properties and potential applications in various fields. It can be synthesized relatively easily and has been extensively studied for its antifungal, antibacterial, and anti-inflammatory properties. TMA has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. While TMA has several advantages for use in lab experiments, its limitations and safety in humans are not well understood. Future research on TMA could provide valuable insights into its potential therapeutic applications and contribute to the development of new treatments for various diseases.
合成法
TMA can be synthesized by the reaction of 3,4,5-trimethylaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields TMA as the main product, which can be purified by recrystallization. The synthesis of TMA is relatively simple and can be carried out on a large scale.
特性
製品名 |
N-(3,4,5-Trimethylphenyl)acetamide |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC名 |
N-(3,4,5-trimethylphenyl)acetamide |
InChI |
InChI=1S/C11H15NO/c1-7-5-11(12-10(4)13)6-8(2)9(7)3/h5-6H,1-4H3,(H,12,13) |
InChIキー |
AYPHGQFINZMFCT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C)C)NC(=O)C |
正規SMILES |
CC1=CC(=CC(=C1C)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)
![[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)




![3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B263368.png)





